Acid Orange 116

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

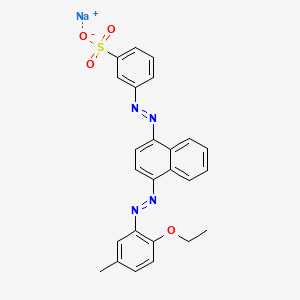

Structure

3D Structure of Parent

特性

CAS番号 |

68959-00-2 |

|---|---|

分子式 |

C25H21N4NaO4S |

分子量 |

496.5 g/mol |

IUPAC名 |

sodium 3-[[4-[(2-ethoxy-5-methylphenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate |

InChI |

InChI=1S/C25H22N4O4S.Na/c1-3-33-25-14-11-17(2)15-24(25)29-28-23-13-12-22(20-9-4-5-10-21(20)23)27-26-18-7-6-8-19(16-18)34(30,31)32;/h4-16H,3H2,1-2H3,(H,30,31,32);/q;+1/p-1 |

InChIキー |

PHBKXNWUWOCVEI-UHFFFAOYSA-M |

正規SMILES |

CCOC1=C(C=C(C=C1)C)N=NC2=CC=C(C3=CC=CC=C32)N=NC4=CC(=CC=C4)S(=O)(=O)[O-].[Na+] |

製品の起源 |

United States |

Foundational & Exploratory

What are the spectral properties of Acid Orange 116 in different solvents?

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Solvatochromism and Azo Dyes

Solvatochromism is the phenomenon where the color of a solution changes as the solvent is changed.[1] This change is a result of the differential solvation of the ground and excited electronic states of the solute (chromophore) by the solvent molecules.[1] The extent of this interaction depends on the polarity of both the solvent and the dye molecule. Azo dyes, characterized by the presence of one or more azo groups (-N=N-), are a significant class of organic colorants whose spectral properties are often sensitive to the solvent environment.

Acid Orange 116 is a double azo dye.[2][3][4] Its chemical structure suggests that it is likely to exhibit solvatochromism due to the presence of polar functional groups and an extended π-electron system. The interaction of this dye with solvents of varying polarities is expected to alter its absorption spectrum, specifically the position of the maximum absorption wavelength (λmax).

Spectral Data of Aminoazobenzene Dyes in Various Solvents

As a proxy for this compound, this section presents the absorption maxima (λmax) of three aminoazobenzene dyes in a range of solvents with varying polarities. This data illustrates the typical solvatochromic shifts observed for azo dyes. A bathochromic shift (a shift to a longer wavelength, or "red shift") is generally observed as the polarity of the solvent increases.

| Solvent | Aminoazobenzene (λmax, nm) | Dimethylaminoazobenzene (λmax, nm) | Dye with longer alkyl tail (λmax, nm) |

| Cyclohexane | 397 | 379 | 363 |

| Dioxan | 407.5 | 401 | 381 |

| Dichloromethane | 410.5 | 399 | 374 |

| Acetone | 411 | 405 | 386 |

| Ethanol | 406 | 405.5 | 387 |

| Butanol | 406 | 405 | 385 |

| DMSO | 420.5 | 415.5 | 403 |

Data sourced from a study on aminoazobenzene dyes and is intended to be illustrative of the solvatochromic effect in azo dyes.[5]

Experimental Protocol for Determining Solvatochromic Properties

The following is a generalized protocol for investigating the spectral properties of a dye, such as this compound, in different solvents.

3.1. Materials and Equipment

-

Dye: High-purity this compound

-

Solvents: A range of spectroscopic grade solvents with varying polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, methanol, dimethyl sulfoxide (DMSO), water).

-

Instrumentation: A dual-beam UV-Visible spectrophotometer.

-

Cuvettes: Matched quartz cuvettes (typically 1 cm path length).

-

Volumetric flasks and pipettes: For accurate preparation of stock and sample solutions.

-

Analytical balance: For precise weighing of the dye.

3.2. Procedure

-

Preparation of Stock Solution:

-

Accurately weigh a small amount of the dye (e.g., 1-5 mg).

-

Dissolve the dye in a known volume (e.g., 100 mL) of a suitable solvent in which the dye is readily soluble (e.g., methanol or DMSO) to prepare a concentrated stock solution.

-

-

Preparation of Sample Solutions:

-

For each solvent to be tested, pipette a small, precise volume of the stock solution into a volumetric flask.

-

Dilute the stock solution with the respective solvent to the final volume. The final concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 1.0 arbitrary units).

-

-

Spectrophotometric Measurement:

-

Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the desired wavelength range for scanning (e.g., 300-700 nm for orange dyes).

-

Fill a cuvette with the pure solvent to be used for the sample solution. This will serve as the blank.

-

Place the blank cuvette in the reference beam of the spectrophotometer and record a baseline spectrum.

-

Rinse a sample cuvette with a small amount of the dye solution to be measured, then fill the cuvette with the solution.

-

Place the sample cuvette in the sample beam of the spectrophotometer.

-

Record the absorption spectrum of the dye solution.

-

Identify and record the wavelength of maximum absorbance (λmax).

-

-

Data Analysis:

-

Repeat the measurement for each solvent.

-

Tabulate the λmax values for the dye in each solvent.

-

If the molar concentration of the dye in each solution is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.

-

Visualizations

The following diagrams illustrate the experimental workflow for studying solvatochromism and the conceptual relationship between solvent polarity and the observed spectral shifts.

Caption: Experimental workflow for determining the solvatochromic properties of a dye.

References

Chemical structure and CAS number for C.I. Acid Orange 116.

This technical guide provides a comprehensive overview of C.I. Acid Orange 116, including its chemical structure, properties, and applications. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed technical information on this compound.

Chemical Identity and Structure

C.I. This compound is a double azo class dye.[1][2][3] Its chemical formula is C25H21N4NaO4S, and it has a molecular weight of 496.51 g/mol .[1][2][3][4]

CAS Number: 12220-10-9[1][5][6][7]

Synonyms: Weak Acid Orange AGT, Weak Acid Orange C-R, Acid Orange AGT, Acid Orange C-R, Orange AGT, AcidorangeAGT, Acid Yellow RXL.[1][2][6]

Physicochemical Properties

This compound is a dark red-light orange powder that is soluble in water.[1][6] When dissolved in strong sulfuric acid, the dye appears bright green; upon dilution, it turns purple and then red.[1][4][6] It exhibits medium levelness in dyeing applications.[1][6] The color of the dye can be affected by the presence of metal ions; it turns darker in the presence of copper ions and a lighter yellow in the presence of iron ions.[1][4][6]

Quantitative Data: Fastness Properties

The following table summarizes the fastness properties of C.I. This compound on polyamide, according to AATCC standards.

| Property | Fading | Stain |

| Light Fastness | 5 | |

| Soaping | 5 | 5 |

| Perspiration Fastness | 5 | 4-5 |

| Oxygen Bleaching | 5 | 5 |

| Fastness to Seawater |

Data sourced from multiple suppliers and databases.[1][6]

Manufacturing Process

The synthesis of C.I. This compound involves a multi-step process starting with the diazotization of 3-Aminobenzenesulfonic acid.[1][3][8] This is followed by a coupling reaction with Naphthalen-1-amine. The resulting product undergoes a second diazotization and is then coupled with p-Cresol.[1][3][8] The final step involves the conversion of the hydroxyl group.[1][3][8]

Applications

C.I. This compound is primarily used for the dyeing of wool, polyamide (nylon) fibers, and wool-blended fabrics.[1][2][4][7] It is generally not recommended for printing applications.[1][2][4][7]

Experimental Protocol: Representative Dyeing of Polyamide Fabric

The following is a representative protocol for dyeing polyamide fabric with an acid dye like C.I. This compound. This protocol is based on general procedures for acid dyeing and may require optimization for specific applications.

1. Scouring (Fabric Preparation):

-

Wash the polyamide fabric with a solution of 1-2 g/L non-ionic detergent and a small amount of sodium carbonate.

-

Maintain the temperature at 60-70°C for 20-30 minutes.

-

Rinse the fabric thoroughly with water.

2. Dye Bath Preparation:

-

Prepare a dye stock solution by dissolving the required amount of this compound powder in hot distilled water.

-

Fill the dyeing vessel with water to achieve the desired liquor ratio (e.g., 1:30).

-

Add 5-10% (on weight of fabric, o.w.f) of Glauber's salt (sodium sulfate) as an electrolyte.

-

Adjust the pH of the dyebath to 4.0-5.0 using acetic acid or formic acid.

3. Dyeing Process:

-

Immerse the wet, scoured polyamide fabric into the dyebath at 40°C.

-

Raise the temperature to 98-100°C at a rate of 1-2°C/minute.

-

Maintain this temperature for 30-60 minutes.

4. Post-Treatment:

-

Allow the dyebath to cool gradually to approximately 60°C.

-

Remove the dyed fabric and rinse with warm water, followed by cold water until the rinse water is clear.

-

Perform a soaping treatment with 1-2 g/L non-ionic detergent at 50-60°C for 15-20 minutes to remove any unfixed dye.

-

Rinse thoroughly with cold water and air dry.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. China this compound Suppliers, Manufacturers, Factory - Wholesale Price - TIANYA [dyesupplier.com]

- 3. This compound Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]

- 4. This compound|CAS NO.12220-10-9 [chinainterdyes.com]

- 5. chemical-label.com [chemical-label.com]

- 6. This compound | 12220-10-9 [chemicalbook.com]

- 7. This compound, CAS 12220-10-9 [xcwydyes.com]

- 8. This compound Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

Solubility of Acid Orange 116 in water and organic solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Acid Orange 116 (C.I. 116), a diazo dye. The information compiled herein is intended to support research, development, and quality control activities where this dye is utilized. This document details its solubility in aqueous and organic media, presents a standardized experimental protocol for solubility determination, and visualizes the procedural workflow.

Quantitative Solubility Data

The solubility of this compound has been reported in various solvents. The following table summarizes the available quantitative data for easy comparison.

| Solvent | Temperature (°C) | Solubility |

| Water | 60 | 40 g/L |

| Water | 90 | ≥50 g/L |

Qualitative descriptions from multiple sources indicate that this compound is "soluble" or "easily soluble" in water.[1][2][3][4][5][6][7][8][9][10][11] One source specifies that it is "Very soluble in water and alcohol".[2] Conversely, another source describes it as "Slightly soluble in DMF, DMSO, pyridine" and "Insoluble in alcohols, ketones, hydrocarbons, esters." Given the direct statement of its high solubility in alcohol for this specific dye, it is likely that the latter, more general statement for azo dyes may not be accurate for this compound. Further empirical testing is recommended to confirm the exact solubility in specific organic solvents.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The following protocol outlines a standardized procedure for determining the equilibrium solubility of this compound in a given solvent. This method is widely accepted for its reliability and reproducibility.

2.1. Materials and Equipment

-

This compound powder

-

Solvent of interest (e.g., deionized water, ethanol)

-

Analytical balance

-

Volumetric flasks

-

Conical flasks with stoppers or screw-cap vials

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

UV-Vis Spectrophotometer

-

Cuvettes

2.2. Procedure

2.2.1. Preparation of Standard Solutions and Calibration Curve

-

Stock Solution Preparation: Accurately weigh a known mass of this compound and dissolve it in the chosen solvent to prepare a stock solution of a high, known concentration.

-

Serial Dilutions: Perform a series of dilutions from the stock solution to prepare at least five standard solutions of varying, known concentrations.

-

Spectrophotometric Analysis:

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent by scanning a mid-range standard solution across the UV-Vis spectrum.

-

Measure the absorbance of each standard solution at the determined λmax.

-

-

Calibration Curve Construction: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

2.2.2. Equilibrium Solubility Determination (Shake-Flask Method)

-

Sample Preparation: Add an excess amount of this compound powder to a conical flask or vial containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved solids remain at equilibrium.

-

Equilibration: Seal the flasks and place them in an orbital shaker or on a magnetic stirrer at a constant, controlled temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation:

-

After equilibration, allow the suspensions to settle.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining particulate matter.

-

-

Analysis of Saturated Solution:

-

Dilute the clear, saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax using the UV-Vis spectrophotometer.

-

-

Calculation of Solubility:

-

Use the absorbance of the diluted sample and the equation from the calibration curve to calculate the concentration of the diluted solution.

-

Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the equilibrium solubility of this compound in the solvent at the specified temperature.

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination of this compound.

References

- 1. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]

- 2. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]

- 3. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

- 4. chemwhat.com [chemwhat.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. benchchem.com [benchchem.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. worlddyevariety.com [worlddyevariety.com]

- 9. This compound|CAS NO.12220-10-9 [chinainterdyes.com]

- 10. worlddyevariety.com [worlddyevariety.com]

- 11. This compound Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]

Spectrophotometric Analysis of Acid Orange 116 for Concentration Measurement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the quantitative analysis of Acid Orange 116 using spectrophotometry. This document outlines the theoretical basis, experimental protocols, and data interpretation necessary for accurate concentration measurement of this azo dye in solution.

Introduction

This compound is a water-soluble azo dye with the chemical formula C25H21N4NaO4S.[1][2][3][4] Accurate determination of its concentration in various matrices is crucial for a range of applications, including quality control in manufacturing, environmental monitoring, and various research and development settings. Spectrophotometry offers a rapid, simple, and cost-effective method for this purpose, relying on the fundamental principle of the Beer-Lambert Law.

Theoretical Background: The Beer-Lambert Law

The Beer-Lambert Law forms the cornerstone of quantitative spectrophotometry. It establishes a linear relationship between the absorbance of light by a solution and the concentration of the absorbing species. The law is expressed as:

A = εbc

Where:

-

A is the absorbance (a dimensionless quantity)

-

ε (epsilon) is the molar absorptivity or molar extinction coefficient (in L mol⁻¹ cm⁻¹), a constant specific to the substance at a given wavelength.

-

b is the path length of the cuvette (typically 1 cm).

-

c is the concentration of the absorbing species (in mol L⁻¹).

This relationship indicates that for a given substance and path length, the absorbance is directly proportional to its concentration.

References

Navigating the Stability of Acid Orange 116: A Technical Guide for Experimental Applications

For Immediate Release

This technical guide provides a comprehensive overview of the thermal and photostability of Acid Orange 116 (C.I. 16150), a disazo acid dye. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available data on the dye's stability, outlines detailed experimental protocols for its assessment, and presents inferred degradation pathways based on current literature for analogous sulfonated azo dyes.

Introduction

This compound is a water-soluble anionic dye utilized in various industrial applications, including textile dyeing.[1][2][3] Its stability under thermal and photolytic stress is a critical parameter for its application in experimental settings where reproducibility and consistency are paramount. This guide aims to provide a foundational understanding of these stability aspects to ensure the reliable use of this compound in research.

Physicochemical Properties

This compound is characterized by the following properties:

| Property | Value |

| Synonyms | Acid Orange AGT, Weak Acid Orange C-R, C.I. 16150[1][3] |

| Molecular Formula | C₂₅H₂₁N₄NaO₄S[1][2] |

| Molecular Weight | 496.51 g/mol [1][2] |

| CAS Number | 12220-10-9[1][2] |

| Appearance | Dark reddish-orange powder[1][3] |

| Solubility | Soluble in water[1][2] |

| Maximum Absorption (λmax) | 486 nm[4] |

Thermal Stability

General Thermal Behavior of Azo Dyes:

| Temperature Range | General Observations |

| < 150°C | Loss of adsorbed and bound water. |

| 150°C - 300°C | Onset of decomposition, often involving the cleavage of functional groups. |

| > 300°C | Significant degradation, including the breaking of the azo linkage and fragmentation of the aromatic rings. |

It is recommended that researchers perform TGA on this compound under their specific experimental conditions to determine its precise thermal stability profile.

Photostability

This compound is reported to have good light fastness, which is a qualitative measure of its resistance to fading upon exposure to light.[5] However, quantitative data such as photodegradation kinetics or quantum yields for this compound are not extensively documented.

A study on the microbial degradation of a dye referred to as "Acid Orange" reported significant decolorization under specific biological conditions, indicating its susceptibility to degradation.[4] After 23 hours of incubation with a bacterial consortium, a 30 mg/L solution of the dye was decolorized.[4] Further analysis showed a 96% reduction in Biological Oxygen Demand (BOD), a 79% reduction in Chemical Oxygen Demand (COD), and a 54% reduction in Total Organic Carbon (TOC), confirming the breakdown of the dye molecule.[4] While this study was biological, it underscores the potential for the chromophore to be degraded.

Inferred Degradation Pathways

Due to the lack of specific studies on the degradation pathways of this compound, the following schemes are inferred from the literature on the degradation of other sulfonated azo dyes. The degradation of azo dyes can proceed through several mechanisms, primarily involving the cleavage of the azo bond.

Experimental Protocols

The following are detailed methodologies for assessing the thermal and photostability of this compound, adapted from standard practices for other azo dyes.

Thermogravimetric Analysis (TGA)

This protocol outlines the determination of the thermal stability of this compound powder.

Objective: To determine the decomposition temperature and mass loss profile of this compound as a function of temperature.

Materials:

-

This compound powder

-

Thermogravimetric analyzer

-

Alumina or platinum crucibles

-

Inert gas (e.g., Nitrogen) and an oxidizing gas (e.g., Air)

Methodology:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Accurately weigh 5-10 mg of this compound powder into a tared TGA crucible.

-

Place the crucible in the TGA furnace.

-

Purge the furnace with the desired gas (e.g., nitrogen for inert atmosphere, air for oxidative atmosphere) at a constant flow rate (e.g., 20-50 mL/min).

-

Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

-

Record the mass loss of the sample as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition, major decomposition steps, and the final residual mass. The first derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Photostability Assessment using UV-Vis Spectrophotometry

This protocol details the evaluation of the photostability of an aqueous solution of this compound.

Objective: To determine the rate of photodegradation of this compound in solution under controlled light exposure.

Materials:

-

This compound

-

High-purity solvent (e.g., deionized water)

-

Quartz cuvettes

-

Calibrated light source (e.g., xenon arc lamp with appropriate filters)

-

UV-Vis spectrophotometer

-

Magnetic stirrer and stir bars

-

Temperature control system (e.g., water bath)

-

Aluminum foil

Methodology:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

From the stock solution, prepare a working solution with an initial absorbance at its λmax (486 nm) within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Measure and record the initial UV-Vis spectrum of the working solution (Time = 0).

-

Prepare a "dark control" sample by wrapping a cuvette containing the working solution completely in aluminum foil.

-

Place the test sample and the dark control in the light exposure chamber, maintaining a constant temperature and stirring.

-

Expose the test sample to the light source for a defined period.

-

At predetermined time intervals, withdraw an aliquot from the test sample and the dark control, and measure their UV-Vis spectra.

-

Plot the absorbance at λmax as a function of irradiation time to determine the photodegradation kinetics. The degradation rate can be calculated from the slope of this plot.

Conclusion

This technical guide provides an overview of the thermal and photostability of this compound based on available data and inferences from related compounds. While qualitative information suggests good stability, a lack of specific quantitative data necessitates that researchers conduct their own stability studies under their specific experimental conditions using the provided protocols. The inferred degradation pathways offer a starting point for the identification of potential degradation products in experimental systems. A thorough understanding and assessment of this compound's stability are crucial for its reliable and reproducible use in scientific research.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 3. China this compound Suppliers, Manufacturers, Factory - Wholesale Price - TIANYA [dyesupplier.com]

- 4. Frontiers | Microbial Remediation of Textile Dye Acid Orange by a Novel Bacterial Consortium SPB92 [frontiersin.org]

- 5. specialchem.com [specialchem.com]

Beyond the Mill: A Technical Guide to the Research Applications of Acid Orange 116 as a Fluorescent Chemosensor

For Immediate Release

A deep dive into the latent potential of Acid Orange 116, a diazo dye traditionally used in the textile industry, reveals promising applications in analytical chemistry and environmental monitoring. This technical guide, intended for researchers, scientists, and professionals in drug development, explores the repurposing of this compound as a fluorescent chemosensor for heavy metal ion detection.

While extensively documented for its role in dyeing wool and polyamide fabrics, the inherent fluorescent properties of this compound and its interactions with metal ions present a compelling case for its use in novel research contexts. This document outlines the scientific basis for this application and provides detailed, generalized experimental protocols for its investigation.

Introduction: Unveiling New Potential for a Classic Dye

This compound, a water-soluble diazo dye, exhibits fluorescence, a property that allows it to absorb light at one wavelength and emit it at a longer wavelength. Preliminary observations indicate that the fluorescence of this compound is significantly influenced by the presence of certain metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺). This phenomenon, known as fluorescence quenching, forms the basis of its potential application as a selective and sensitive chemosensor. The interaction between the dye's lone pair electrons on nitrogen and oxygen atoms and the vacant orbitals of the metal ions can lead to the formation of a non-fluorescent complex, resulting in a measurable decrease in fluorescence intensity. This direct correlation between the concentration of the metal ion and the degree of fluorescence quenching can be harnessed for quantitative analysis.

Proposed Research Application: Fluorescent Sensing of Heavy Metal Ions

The primary proposed research application for this compound beyond textile dyeing is as a fluorescent probe for the detection and quantification of heavy metal ions in aqueous solutions. This application is particularly relevant for environmental monitoring, where the detection of toxic heavy metals like copper and iron is crucial for water quality assessment.

Sensing Mechanism: A Hypothesis

The proposed sensing mechanism is based on the principle of fluorescence quenching upon complexation. The this compound molecule, with its electron-rich azo linkages and hydroxyl groups, can act as a ligand, binding to metal ions. This interaction is hypothesized to form a stable, non-fluorescent ground-state complex. The quenching of fluorescence is likely a static process, where the complex formed between the dye and the metal ion is not fluorescent.

Below is a conceptual diagram illustrating the proposed sensing mechanism.

Detailed Experimental Protocols

The following are generalized experimental protocols that can be adapted to investigate the efficacy of this compound as a fluorescent sensor for heavy metal ions.

Materials and Instrumentation

-

This compound: Analytical grade.

-

Metal Salts: High-purity salts of various metal ions (e.g., CuSO₄, FeCl₃, NiCl₂, ZnSO₄, etc.).

-

Solvent: Deionized water or a suitable buffer solution.

-

Instrumentation:

-

Fluorometer/Spectrofluorometer

-

UV-Vis Spectrophotometer

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Preparation of Stock Solutions

-

This compound Stock Solution (e.g., 1 mM): Accurately weigh the required amount of this compound and dissolve it in a known volume of the chosen solvent.

-

Metal Ion Stock Solutions (e.g., 10 mM): Prepare individual stock solutions for each metal ion by dissolving the corresponding salt in the same solvent.

Fluorescence Quenching Studies

-

Place a fixed volume of the this compound stock solution into a series of cuvettes.

-

Add increasing volumes of a specific metal ion stock solution to each cuvette.

-

Bring the total volume in each cuvette to a constant value using the solvent.

-

Record the fluorescence emission spectrum of each solution after an appropriate incubation period.

-

Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.

Determination of Binding Stoichiometry (Job's Plot)

-

Prepare a series of solutions with a constant total molar concentration of this compound and the metal ion, but with varying mole fractions of the metal ion (from 0 to 1).

-

Measure the fluorescence intensity of each solution at the emission maximum.

-

Plot the change in fluorescence intensity (ΔF = F₀ - F) against the mole fraction of the metal ion. The mole fraction at which the maximum change in fluorescence is observed indicates the stoichiometry of the complex.

Calculation of the Limit of Detection (LOD)

-

Measure the fluorescence intensity of a blank solution (containing only the solvent) multiple times (n ≥ 10) to determine the standard deviation of the blank (σ).

-

Determine the slope (m) of the linear portion of the calibration curve (fluorescence intensity vs. low concentrations of the metal ion).

-

Calculate the LOD using the formula: LOD = 3σ / m .

Interference Studies

-

Prepare a solution containing this compound and the target metal ion at a known concentration.

-

To this solution, add potential interfering ions (other metal ions) at concentrations significantly higher than the target ion.

-

Measure the fluorescence intensity and compare it to the intensity of the solution without the interfering ions. Significant changes indicate interference.

The following diagram illustrates the general experimental workflow.

Data Presentation

Quantitative data obtained from the aforementioned experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Fluorescence Quenching of this compound by Various Metal Ions

| Metal Ion | Concentration (µM) | Fluorescence Intensity (a.u.) | Quenching Efficiency (%) |

| Control | 0 | Initial Fluorescence | 0 |

| Cu²⁺ | 10 | Value | Value |

| 20 | Value | Value | |

| Fe³⁺ | 10 | Value | Value |

| 20 | Value | Value | |

| Ni²⁺ | 10 | Value | Value |

| 20 | Value | Value | |

| Zn²⁺ | 10 | Value | Value |

| 20 | Value | Value |

Table 2: Analytical Performance of this compound as a Fluorescent Sensor

| Parameter | Value |

| Linear Range (µM) | Value |

| Limit of Detection (LOD) (µM) | Value |

| Binding Stoichiometry (Dye:Metal) | Value |

| Selectivity | Description of selectivity over interfering ions |

Potential in Drug Development and Other Fields

While the primary focus of this guide is on environmental sensing, the interaction of this compound with metal ions could have implications in other fields. For instance, understanding how such dyes interact with metalloproteins could be a starting point for designing novel enzyme inhibitors. Furthermore, derivatives of this compound could be synthesized to enhance their selectivity and sensitivity for specific metal ions, or to introduce new functionalities for applications in biological imaging or as targeted drug delivery vehicles. However, it is crucial to note that extensive toxicological studies would be required before any in vivo applications could be considered.

Conclusion

This compound, a compound with a long history in the textile industry, possesses untapped potential in the realm of scientific research. Its fluorescent properties and sensitivity to metal ions make it a promising candidate for the development of low-cost and effective chemosensors. The experimental protocols outlined in this guide provide a framework for researchers to explore and validate this novel application, potentially paving the way for new analytical tools for environmental monitoring and beyond. Further research into the synthesis of its derivatives could unlock even more sophisticated applications in various scientific disciplines.

Technical Guide: Synthesis and Purification of Acid Orange 116

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for the disazo dye, Acid Orange 116 (C.I. 116). The information is compiled from various sources to offer a detailed understanding of the chemical processes involved, tailored for a scientific audience.

Introduction

This compound is a water-soluble anionic dye characterized by the presence of two azo (-N=N-) groups, which act as the primary chromophore.[1][2] Its structure also incorporates sulfonic acid groups, enhancing its solubility in aqueous media and its affinity for proteinaceous fibers.[3] The dye is synthesized through a multi-step process involving sequential diazotization and coupling reactions, followed by an alkylation step.[1][2] Purification of the final product is crucial to remove unreacted starting materials and byproducts, typically achieved through salting out.[2]

Synthesis of this compound

The synthesis of this compound is a multi-stage process that begins with the diazotization of m-aminobenzenesulfonic acid. This is followed by a coupling reaction with 1-naphthylamine. The resulting monoazo compound undergoes a second diazotization, followed by a final coupling reaction with p-cresol. The synthesis is completed by an alkylation reaction using diethyl sulfate.[1][2]

Synthesis Workflow

The overall synthetic pathway can be visualized as a series of sequential reactions.

Caption: Synthesis workflow for this compound.

Experimental Protocol (Based on Analogous Azo Dye Syntheses)

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) |

| m-Aminobenzenesulfonic acid | 173.19 |

| 1-Naphthylamine | 143.19 |

| p-Cresol | 108.14 |

| Sodium Nitrite (NaNO₂) | 69.00 |

| Hydrochloric Acid (HCl) | 36.46 |

| Sodium Carbonate (Na₂CO₃) | 105.99 |

| Diethyl Sulfate | 154.19 |

| Sodium Chloride (NaCl) | 58.44 |

Procedure:

Step 1: First Diazotization of m-Aminobenzenesulfonic Acid

-

In a suitable reaction vessel, dissolve a specific molar equivalent of m-aminobenzenesulfonic acid in a dilute aqueous solution of sodium carbonate.

-

Cool the resulting solution to 0-5°C in an ice bath.

-

Slowly add a stoichiometric amount of sodium nitrite solution while maintaining the low temperature.

-

Acidify the mixture by the slow addition of concentrated hydrochloric acid, ensuring the temperature does not rise above 5°C. The formation of the diazonium salt is indicated by a positive test on starch-iodide paper.[6]

Step 2: First Coupling Reaction

-

In a separate vessel, dissolve an equimolar amount of 1-naphthylamine in a slightly acidic aqueous solution.

-

Cool this solution to 0-5°C.

-

Slowly add the cold diazonium salt solution from Step 1 to the 1-naphthylamine solution with constant stirring.

-

Maintain the temperature at 0-5°C and continue stirring for a period sufficient to ensure complete coupling. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Second Diazotization

-

To the reaction mixture containing the monoazo intermediate, add a further stoichiometric equivalent of sodium nitrite solution, keeping the temperature at 0-5°C.

-

Slowly add concentrated hydrochloric acid to facilitate the formation of the second diazonium salt.

Step 4: Second Coupling Reaction

-

In a separate vessel, dissolve an equimolar amount of p-cresol in a dilute aqueous sodium hydroxide solution.

-

Cool this alkaline solution to 0-5°C.

-

Slowly add the cold diazonium salt solution from Step 3 to the p-cresol solution with vigorous stirring.

-

Control the pH of the reaction mixture to ensure it remains alkaline, which is crucial for the coupling reaction with a phenol.

Step 5: Alkylation

-

Following the completion of the second coupling reaction, introduce a stoichiometric amount of diethyl sulfate to the reaction mixture.

-

The reaction may require gentle heating to proceed to completion. The progress of the alkylation can be monitored by TLC.

Purification of this compound

The crude this compound synthesized is typically contaminated with inorganic salts and unreacted starting materials. The most common method for its purification is salting out, which reduces the solubility of the dye in the aqueous medium, causing it to precipitate.[2][3]

Purification Workflow

Caption: General purification workflow for this compound.

Experimental Protocol

Procedure:

-

Salting Out: To the crude reaction mixture, add a significant quantity of sodium chloride (salting out). The exact amount will depend on the volume of the solution and should be determined empirically to maximize precipitation. Stir the mixture to ensure the salt dissolves and the dye precipitates completely.

-

Filtration: Collect the precipitated dye by vacuum filtration using a Buchner funnel.[6]

-

Washing: Wash the filter cake with a cold, saturated sodium chloride solution to remove impurities that are more soluble in the brine than the dye.

-

Drying: Dry the purified this compound in a vacuum oven at a moderate temperature to remove residual water and any volatile impurities.

Alternative Purification Method: Recrystallization

For achieving higher purity, recrystallization can be employed. The choice of solvent is critical and should be one in which the dye is sparingly soluble at room temperature but readily soluble at elevated temperatures. For sulfonated azo dyes, mixtures of ethanol and water are often effective.[7]

Procedure:

-

Dissolve the crude dye in a minimum amount of hot solvent (e.g., an ethanol/water mixture).

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals in a vacuum oven.

Data Presentation

The following table summarizes the key chemical and physical properties of this compound. Quantitative data on reaction yields and purity levels are highly dependent on the specific experimental conditions and are not consistently reported in the available literature.

| Property | Value | Reference |

| C.I. Name | This compound | [1] |

| CAS Number | 12220-10-9 | [1] |

| Molecular Formula | C₂₅H₂₁N₄NaO₄S | [1] |

| Molecular Weight | 496.51 g/mol | [1] |

| Appearance | Dark red-orange powder | [2] |

| Solubility | Soluble in water | [2] |

Conclusion

The synthesis of this compound is a well-established process in industrial dye chemistry, involving a series of diazotization and coupling reactions. While the general methodology is clear, the successful and efficient production of a high-purity product relies on careful control of reaction conditions and effective purification. The protocols provided in this guide, based on analogous syntheses, offer a solid foundation for laboratory-scale preparation. Further optimization of these methods is encouraged to enhance yield and purity.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 3. US3483183A - Process for isolating dry,water-soluble azo dyes - Google Patents [patents.google.com]

- 4. scribd.com [scribd.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. fsw.cc [fsw.cc]

- 7. Reagents & Solvents [chem.rochester.edu]

Molecular weight and formula of Acid Orange 116.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Orange 116 is a disazo acid dye known for its application in the textile industry for dyeing protein fibers such as wool and polyamide fibers like nylon. Its chemical structure, containing two azo groups (–N=N–), classifies it as a disazo dye, which contributes to its characteristic color and dyeing properties. This guide provides a comprehensive overview of the molecular characteristics, synthesis, and relevant experimental protocols for this compound.

Core Molecular and Chemical Data

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₅H₂₁N₄NaO₄S | [1][2] |

| Molecular Weight | 496.51 g/mol | [1][2] |

| C.I. Name | This compound | [2] |

| CAS Registry Number | 12220-10-9 | [2] |

| Alternate CAS Number | 68959-00-2 | [3][4] |

| Chemical Class | Disazo Dye | [2] |

| Appearance | Dark red-light orange powder | [2] |

| Solubility | Soluble in water | [2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process involving diazotization and coupling reactions. While a detailed, publicly available protocol for this specific dye is limited, the general manufacturing method is as follows:

Principle: The synthesis begins with the diazotization of 3-aminobenzenesulfonic acid. The resulting diazonium salt is then coupled with naphthalen-1-amine. This intermediate product undergoes a second diazotization, followed by coupling with p-cresol. The final step involves the conversion of the hydroxyl group.[2]

General Laboratory-Scale Synthesis Protocol (Adapted from similar azo dye syntheses):

-

First Diazotization:

-

Dissolve a molar equivalent of 3-aminobenzenesulfonic acid in a dilute sodium carbonate solution.

-

Cool the solution to 0-5°C in an ice bath.

-

Add a molar equivalent of sodium nitrite solution and stir until fully dissolved.

-

Slowly add this solution to a chilled solution of hydrochloric acid, maintaining the temperature between 0-5°C, to form the diazonium salt.

-

-

First Coupling:

-

Prepare a solution of naphthalen-1-amine in a suitable solvent.

-

Slowly add the previously prepared diazonium salt solution to the naphthalen-1-amine solution, while maintaining a low temperature and stirring continuously. This will form the monoazo intermediate.

-

-

Second Diazotization:

-

The monoazo intermediate is then subjected to a second diazotization reaction under similar conditions as the first, using sodium nitrite and an acidic solution at 0-5°C.

-

-

Second Coupling:

-

Prepare a solution of p-cresol.

-

The diazonium salt from the previous step is then coupled with the p-cresol solution.

-

-

Final Modification and Isolation:

-

The resulting product's hydroxyl group is then modified.[2]

-

The final dye is isolated from the reaction mixture, typically by salting out, followed by filtration, washing, and drying.

-

Dyeing Protocol for Wool and Nylon Fibers (General Procedure)

This protocol is a general guideline for dyeing wool and nylon with acid dyes like this compound.

-

Scouring: The fabric is first washed with a non-ionic detergent to remove any impurities that might interfere with dyeing. For wool, this is typically done at 40-50°C, and for nylon, at 60-70°C.[5]

-

Dye Bath Preparation:

-

A dye stock solution is prepared by dissolving this compound powder in hot water.

-

The dye bath is prepared with the desired water volume (liquor ratio).

-

An electrolyte, such as Glauber's salt (sodium sulfate), is added to the dye bath.

-

A leveling agent is added to promote even dye uptake.

-

The pH of the dye bath is adjusted to an acidic range (typically pH 4.0-5.5) using acetic acid or formic acid.[5][6]

-

-

Dyeing Process:

-

Post-Treatment:

-

The dye bath is allowed to cool gradually.

-

The dyed fabric is rinsed with warm and then cold water until the water runs clear.

-

A soaping treatment with a non-ionic detergent is performed to remove any unfixed dye.[5]

-

The fabric is then rinsed thoroughly and dried.

-

Removal of this compound from Aqueous Solutions (Conceptual Protocol)

-

Adsorbent Preparation: A low-cost adsorbent, such as activated carbon, biochar, or industrial waste material, is prepared. This may involve washing, drying, and grinding the material to a specific particle size.

-

Batch Adsorption Studies:

-

Prepare stock solutions of this compound of known concentrations.

-

In a series of flasks, add a fixed amount of the adsorbent to a known volume and concentration of the dye solution.

-

Agitate the flasks at a constant temperature for a specified period to reach equilibrium.

-

Investigate the effect of various parameters such as pH, adsorbent dose, initial dye concentration, and contact time on the removal efficiency.

-

-

Analysis:

-

After adsorption, the solid and liquid phases are separated by centrifugation or filtration.

-

The concentration of the remaining this compound in the supernatant is determined using UV-Vis spectrophotometry by measuring the absorbance at its maximum wavelength.

-

The removal efficiency and adsorption capacity are then calculated.

-

-

Isotherm and Kinetic Modeling: The experimental data can be fitted to various isotherm models (e.g., Langmuir, Freundlich) and kinetic models (e.g., pseudo-first-order, pseudo-second-order) to understand the adsorption mechanism.

Visualizations

Synthesis Pathway of this compound

Caption: Synthesis pathway of this compound.

Experimental Workflow for Dye Removal Analysis

Caption: Workflow for analyzing dye removal from wastewater.

References

An In-Depth Technical Guide to the Interaction of Acid Orange 116 with Metal Ions in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Orange 116, a disazo acid dye, is widely utilized in the textile industry for its vibrant orange hue and effective dyeing properties for materials such as wool and polyamide. Beyond its industrial applications, the molecular structure of this compound, rich in potential coordination sites, facilitates complexation with various metal ions in aqueous environments. This interaction is of significant interest in diverse scientific fields, including environmental science for the development of dye removal and metal ion detection technologies, as well as in analytical chemistry for the creation of novel sensing methodologies. The presence of metal ions can influence the tinctorial properties of the dye, with notable color changes observed in the presence of copper and iron ions.[1][2][3] This technical guide provides a comprehensive overview of the interaction between this compound and metal ions in aqueous solutions, focusing on the quantitative aspects of these interactions, detailed experimental protocols for their characterization, and the logical frameworks for understanding these complexation reactions.

Quantitative Analysis of this compound-Metal Ion Interactions

The interaction between this compound and metal ions in an aqueous solution can be quantified by determining the stability constants (K) and thermodynamic parameters (ΔG, ΔH, and ΔS) of the resulting metal-dye complexes. These parameters provide critical insights into the strength and nature of the binding. Due to the limited availability of specific quantitative data for this compound in the scientific literature, the following tables present a generalized framework for data presentation based on typical interactions observed for similar azo dyes with various metal ions.

Table 1: Stability Constants (log K) of Metal-Azo Dye Complexes

| Metal Ion | Stoichiometry (Dye:Metal) | log K | Method of Determination | Reference |

| Cu(II) | 1:1 | Value | Spectrophotometric Titration | [Hypothetical Data] |

| Fe(III) | 1:1 | Value | Potentiometric Titration | [Hypothetical Data] |

| Ni(II) | 1:1 | Value | Spectrophotometric Titration | [Hypothetical Data] |

| Zn(II) | 1:1 | Value | Isothermal Titration Calorimetry | [Hypothetical Data] |

| Co(II) | 1:1 | Value | Spectrophotometric Titration | [Hypothetical Data] |

| Cd(II) | 1:1 | Value | Potentiometric Titration | [Hypothetical Data] |

| Pb(II) | 1:1 | Value | Spectrophotometric Titration | [Hypothetical Data] |

Note: The stability of metal complexes with azo dyes often follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

Table 2: Thermodynamic Parameters for the Formation of Metal-Azo Dye Complexes

| Metal Ion | Stoichiometry (Dye:Metal) | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | Method of Determination | Reference |

| Cu(II) | 1:1 | Value | Value | Value | Isothermal Titration Calorimetry | [Hypothetical Data] |

| Fe(III) | 1:1 | Value | Value | Value | Temperature-dependent Stability Constants | [Hypothetical Data] |

| Ni(II) | 1:1 | Value | Value | Value | Isothermal Titration Calorimetry | [Hypothetical Data] |

| Zn(II) | 1:1 | Value | Value | Value | Isothermal Titration Calorimetry | [Hypothetical Data] |

| Co(II) | 1:1 | Value | Value | Value | Temperature-dependent Stability Constants | [Hypothetical Data] |

Note: Negative values of ΔG indicate a spontaneous complexation reaction. The signs and magnitudes of ΔH and ΔS provide information about the enthalpic and entropic contributions to the binding process.

Experimental Protocols

The characterization of the interaction between this compound and metal ions involves a suite of analytical techniques to determine the stoichiometry, stability constants, and thermodynamic parameters of the formed complexes. Below are detailed methodologies for key experiments.

Spectrophotometric Titration for Stoichiometry and Stability Constant Determination

This method relies on the change in the UV-Visible absorption spectrum of this compound upon complexation with a metal ion.

a. Determination of Stoichiometry using Job's Plot (Method of Continuous Variations) [4][5][6][7]

-

Principle: A series of solutions is prepared where the mole fractions of the metal ion and the dye are varied while keeping the total molar concentration constant. The absorbance of each solution is measured at the wavelength of maximum absorbance (λmax) of the complex. A plot of the change in absorbance versus the mole fraction of the ligand will exhibit a maximum at the mole fraction corresponding to the stoichiometry of the complex.[4][5]

-

Procedure:

-

Prepare equimolar stock solutions of this compound and the metal salt (e.g., CuSO4, FeCl3) in a suitable buffer solution.

-

Prepare a series of solutions by mixing the stock solutions in varying volume ratios (e.g., 0:10, 1:9, 2:8, ..., 10:0) while maintaining a constant total volume.

-

Record the UV-Visible absorption spectrum for each solution.

-

Plot the absorbance at the λmax of the complex against the mole fraction of this compound.

-

The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 suggests a 1:1 complex, while a maximum at 0.67 suggests a 1:2 (metal:dye) complex.[4]

-

b. Mole Ratio Method for Stoichiometry Determination

-

Principle: In this method, the concentration of one reactant (e.g., the metal ion) is held constant while the concentration of the other reactant (the dye) is systematically varied. The absorbance is plotted against the molar ratio of the ligand to the metal. The point of inflection in the resulting curve indicates the stoichiometry of the complex.

-

Procedure:

-

Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of this compound.

-

Measure the absorbance of each solution at the λmax of the complex.

-

Plot the absorbance versus the molar ratio of [this compound]/[Metal Ion].

-

The stoichiometry is determined from the point where the slope of the plot changes.

-

c. Determination of Stability Constant

-

Principle: The stability constant (K) can be calculated from the spectrophotometric data obtained from either the Job's plot or the mole ratio method. For a 1:1 complex, the stability constant can be determined using the following equation: K = [ML] / ([M][L]) where [ML], [M], and [L] are the equilibrium concentrations of the complex, free metal ion, and free ligand, respectively. These concentrations can be calculated from the absorbance data.

Potentiometric Titration for Stability Constant Determination

-

Principle: This technique involves monitoring the pH of a solution containing the ligand (this compound) and a metal ion as it is titrated with a standard base. The formation of a complex releases protons, leading to a change in the pH profile compared to the titration of the ligand alone. The stability constants can be calculated from the titration curves.

-

Procedure:

-

Prepare solutions of known concentrations of this compound, the metal salt, and a standard acid (e.g., HCl).

-

Titrate a mixture of the dye and the metal salt with a standard solution of a strong base (e.g., NaOH).

-

Record the pH of the solution after each addition of the base.

-

Perform a separate titration of the dye alone under the same conditions.

-

The stability constants are calculated from the displacement of the titration curve of the metal-dye mixture relative to the dye-only curve using computational programs.

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameter Determination

-

Principle: ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Ka, the inverse of the dissociation constant Kd), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. The Gibbs free energy change (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

-

Procedure:

-

A solution of the metal ion is placed in the sample cell of the calorimeter.

-

A solution of this compound is loaded into the injection syringe.

-

A series of small injections of the dye solution are made into the metal ion solution.

-

The heat change associated with each injection is measured.

-

The resulting data is plotted as heat change per injection versus the molar ratio of dye to metal.

-

The data is fitted to a binding model to determine the thermodynamic parameters.

-

Mandatory Visualizations

Caption: Experimental workflow for characterizing this compound-metal ion interactions.

Caption: Logical relationship of this compound and metal ion complexation.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. This compound Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 4. researchgate.net [researchgate.net]

- 5. ntmdt-si.com [ntmdt-si.com]

- 6. researchgate.net [researchgate.net]

- 7. Use of Metal Ion Indicators to Determine Complex Stability Constants: the Method of Competitive Equilibration - Analyst (RSC Publishing) [pubs.rsc.org]

Ecotoxicological Profile of Acid Orange 116 and its Degradation Byproducts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ecotoxicological profile of the disazo dye, Acid Orange 116, and its potential degradation byproducts. The information is curated to assist researchers and scientists in understanding the environmental risks associated with this compound and to provide detailed methodologies for relevant toxicological assessments.

Executive Summary

This compound, a synthetic dye used in the textile industry, presents a potential environmental concern due to its aquatic toxicity and the formation of potentially more harmful degradation byproducts. This guide summarizes the available quantitative ecotoxicological data for the parent dye, outlines the standard experimental protocols for its assessment, and explores the potential signaling pathways affected by its exposure. Furthermore, it predicts the primary degradation byproducts and investigates their individual toxicological profiles to provide a more complete risk assessment.

Ecotoxicological Profile of this compound

The ecotoxicity of this compound has been evaluated across different trophic levels, with data available for fish, aquatic invertebrates, and microorganisms. The following table summarizes the key quantitative toxicity endpoints.

| Test Organism | Endpoint | Duration | Value (mg/L) | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 48 hours | 10 - 100 | [1] |

| Daphnia magna | EC50 | 24 hours | > 100 | [1] |

| Activated Sludge | IC50 | 3 hours | > 2000 | [1] |

| Rattus norvegicus (Rat) | LD50 (oral) | - | > 2000 mg/kg | [2] |

Interpretation: The available data suggests that this compound has a moderate acute toxicity to fish, while its acute toxicity to daphnids and bacteria is comparatively low. The high oral LD50 in rats indicates low acute mammalian toxicity. However, some sources classify it as harmful to aquatic life with long-lasting effects, suggesting that chronic exposure or the impact of its degradation products could be of greater concern.[3]

Experimental Protocols

The ecotoxicological data presented above are likely generated using standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for the most relevant tests.

Fish, Acute Toxicity Test (OECD 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.[1][4]

Test Organism: Rainbow trout (Oncorhynchus mykiss) is a commonly used species. Test Conditions:

-

Exposure Duration: 96 hours.

-

Test Type: Semi-static (test solution is renewed every 24 hours).

-

Temperature: 12-15 °C.

-

Loading Rate: Not exceeding 1.0 g of fish per liter of test solution.

-

Test Concentrations: A geometric series of at least five concentrations and a control.

-

Observations: Mortalities and any abnormal behavioral or physical changes are recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The LC50 is calculated using appropriate statistical methods (e.g., probit analysis).

Daphnia sp. Acute Immobilisation Test (OECD 202)

This test assesses the acute toxicity of a substance to Daphnia magna, a key freshwater invertebrate, by determining the concentration that immobilizes 50% of the daphnids (EC50) within 48 hours.[1][4]

Test Organism: Daphnia magna (less than 24 hours old). Test Conditions:

-

Exposure Duration: 48 hours.

-

Test Type: Static (no renewal of the test solution).

-

Temperature: 20 ± 1 °C.

-

Light: 16-hour light/8-hour dark cycle.

-

Test Concentrations: At least five concentrations in a geometric series and a control.

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds of gentle agitation.

-

Data Analysis: The EC50 is calculated at 24 and 48 hours using statistical methods.

Activated Sludge, Respiration Inhibition Test (OECD 209)

This test evaluates the potential inhibitory effect of a substance on the microorganisms in activated sludge, which is crucial for wastewater treatment processes. The endpoint is the concentration that causes a 50% inhibition of the respiration rate (IC50).[1][4]

Test System: Activated sludge from a domestic wastewater treatment plant. Test Conditions:

-

Exposure Duration: 3 hours.

-

Temperature: 20 ± 2 °C.

-

pH: 7.5 ± 0.5.

-

Procedure: The test substance is incubated with activated sludge and a synthetic sewage feed. The rate of oxygen consumption is measured and compared to a control.

-

Data Analysis: The concentration causing 50% inhibition of the respiration rate (IC50) is determined.

Degradation of this compound and Ecotoxicity of Byproducts

The primary mechanism for the degradation of azo dyes is the reductive cleavage of the azo bonds (-N=N-). Based on the chemical structure of this compound, this cleavage is predicted to yield three primary aromatic amine byproducts.

Chemical Structure of this compound: [1][3][5]

The manufacturing process involves the diazotization of 3-aminobenzenesulfonic acid, coupling with naphthalen-1-amine, a second diazotization, and final coupling with p-cresol.[1][3][5]

Predicted Degradation Byproducts:

-

3-amino-4-ethoxybenzenesulfonic acid

-

4-amino-1-naphthalenesulfonic acid

-

p-Cresol

While specific ecotoxicological data for 3-amino-4-ethoxybenzenesulfonic acid is limited, information is available for the other two predicted byproducts.

| Degradation Byproduct | Test Organism | Endpoint | Duration | Value (mg/L) | Reference |

| 4-amino-1-naphthalenesulfonic acid | Mouse | LD50 (intraperitoneal) | - | 300 mg/kg | [6] |

| p-Cresol | Fish (various species) | LC50 | 48-96 hours | 4.4 - 57.5 | [7] |

| Invertebrates (various species) | LC50 | 24-48 hours | 4.9 - >99.5 | [7] | |

| Algae (various species) | EC50 | 48-72 hours | 21 - 127 | [7] |

Interpretation: The predicted degradation byproducts, particularly 4-amino-1-naphthalenesulfonic acid and p-cresol, exhibit significant toxicity. Aromatic amines are a class of compounds with known carcinogenic and mutagenic potential, and their formation from the degradation of this compound is a critical concern for environmental health.[8][9] p-Cresol is also recognized for its toxicity to a wide range of aquatic organisms.[2][10][11]

Signaling Pathways and Molecular Mechanisms of Toxicity

While no studies have directly investigated the specific signaling pathways affected by this compound, research on other azo dyes provides insights into their potential molecular mechanisms of toxicity. A primary mechanism is the induction of oxidative stress .

Azo dyes and their metabolites can lead to an overproduction of reactive oxygen species (ROS) within cells. This imbalance overwhelms the cellular antioxidant defense systems, leading to damage to lipids, proteins, and DNA.

One of the key signaling pathways involved in the cellular response to oxidative stress is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway .[12][13][14][15]

-

Under normal conditions: Nrf2 is kept in the cytoplasm by its inhibitor, Keap1.

-

Upon exposure to oxidative stress (e.g., from azo dye metabolites): Nrf2 is released from Keap1 and translocates to the nucleus.

-

In the nucleus: Nrf2 binds to the ARE in the promoter regions of various antioxidant and detoxification genes, upregulating their expression. This includes enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferases (GSTs).

The activation of the Nrf2 pathway is a protective response to mitigate the damaging effects of oxidative stress. However, prolonged or overwhelming exposure to toxicants can lead to a state of chronic oxidative stress, which has been linked to genotoxicity and carcinogenicity.[8][16][17]

Visualizations

Experimental Workflow for Ecotoxicity Testing

Caption: Workflow for assessing the acute ecotoxicity of this compound.

Predicted Degradation Pathway of this compound

Caption: Predicted primary degradation pathway of this compound.

Nrf2-ARE Signaling Pathway in Response to Oxidative Stress

Caption: Activation of the Nrf2-ARE pathway by azo dye-induced oxidative stress.

Conclusion

This compound exhibits a moderate level of acute toxicity to aquatic life. However, the primary ecotoxicological concern stems from its degradation into aromatic amines, which are known to be more toxic and possess genotoxic potential. The induction of oxidative stress and the subsequent activation of the Nrf2 signaling pathway appear to be a plausible mechanism of toxicity for this class of compounds. Further research is warranted to definitively identify and quantify the degradation byproducts of this compound under various environmental conditions and to assess their specific ecotoxicological effects and molecular mechanisms of action. This information is crucial for developing effective risk assessment and remediation strategies for wastewaters containing this and similar azo dyes.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. daneshyari.com [daneshyari.com]

- 3. This compound Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 4. 3-Amino-4-hydroxybenzenesulfonic acid | C6H7NO4S | CID 7385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]

- 6. 4-Amino-1-naphthalenesulfonic acid [chembk.com]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. Hues of risk: investigating genotoxicity and environmental impacts of azo textile dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ecotoxicity of phenol and cresols to aquatic organisms: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of p-cresol (CAS: 106-44-5) in laboratories - Analytice [analytice.com]

- 12. The Impact Of Azo Dye Exposure On Nrf2 Activation And Oxidative Stress Markers In Textile Workers [openbiochemistryjournal.com]

- 13. openbiochemistryjournal.com [openbiochemistryjournal.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. openbiochemistryjournal.com [openbiochemistryjournal.com]

- 16. Evidence for direct-acting oxidative genotoxicity by reduction products of azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The production of genotoxic agents from azo dyes - IRep - Nottingham Trent University [irep.ntu.ac.uk]

Methodological & Application

Application Notes: Protocol for Using an Orange Tracking Dye in Gel Electrophoresis

Introduction

Tracking dyes are essential reagents in gel electrophoresis for visually monitoring the migration of nucleic acids or proteins.[1] These dyes are negatively charged at the operational pH of the electrophoresis buffer, causing them to migrate towards the anode, in the same direction as the macromolecules being separated.[2] Their primary roles are to facilitate the loading of samples into the gel wells and to provide a visual indication of the electrophoresis progress, preventing the samples from running off the gel.[3][4] Commonly utilized tracking dyes include bromophenol blue, xylene cyanol, and Orange G.[1][4]

It is critical to distinguish between different dyes, as their chemical properties dictate their suitability for specific applications. This document provides a detailed protocol for the use of Orange G (Acid Orange 10) as a tracking dye in gel electrophoresis.

Disclaimer on Acid Orange 116

Initial searches for protocols regarding the use of this compound as a tracking dye in gel electrophoresis have not yielded any established scientific literature or protocols. This compound is primarily documented as a dye for textiles, such as wool and polyamide fabrics.[5][6] Its chemical properties and migration characteristics in a gel matrix have not been reported for electrophoretic applications. Therefore, the use of this compound as a tracking dye is not recommended without further validation.

Chemical Information:

-

This compound:

In contrast, Orange G is a well-characterized and commonly used tracking dye in molecular biology laboratories.

-

Orange G (Acid Orange 10):

Application Protocol for Orange G as a Tracking Dye

This protocol details the preparation and use of Orange G as a tracking dye for monitoring the progress of DNA or RNA separation during agarose gel electrophoresis.

1. Quantitative Data Summary

The migration of tracking dyes is influenced by the agarose concentration, the buffer system, and the voltage. The following tables provide a summary of the approximate migration characteristics of Orange G in comparison to other common tracking dyes.

Table 1: Migration of Tracking Dyes in 1% Agarose Gel

| Tracking Dye | Buffer System | Apparent Molecular Weight (bp) |

| Orange G | TAE or TBE | < 50[4][8] |

| Bromophenol Blue | TAE | ~370[4] |

| TBE | ~220[4] | |

| Xylene Cyanol FF | TAE | ~4,160[4] |

| TBE | ~3,030[4] |

2. Experimental Protocols

2.1. Preparation of 6X Orange G Loading Dye

Materials:

-

Orange G powder

-

Glycerol or Ficoll® 400

-

Tris-HCl (1 M, pH 7.5)

-

EDTA (0.5 M, pH 8.0)

-

Nuclease-free water

Procedure:

-

To prepare 10 mL of 6X Orange G loading dye, combine the following components:

-

Add nuclease-free water to a final volume of 10 mL.[2]

-

Vortex the solution until the Orange G is completely dissolved.[2]

-

Store the 6X loading dye at 4°C for short-term use or at -20°C for long-term storage.[2]

2.2. Use of Orange G Loading Dye in Agarose Gel Electrophoresis

Materials:

-

Agarose

-

1X TAE or TBE buffer

-

6X Orange G loading dye

-

DNA samples

-

DNA ladder

-

Gel casting equipment

-

Electrophoresis power supply and tank

-

Gel imaging system (e.g., UV transilluminator)

Procedure:

-

Prepare the Agarose Gel:

-

Weigh the appropriate amount of agarose and add it to a flask containing 1X TAE or TBE buffer.

-

Heat the mixture in a microwave or on a hot plate until the agarose is completely dissolved.

-

Allow the solution to cool to approximately 50-60°C.

-

Pour the molten agarose into a gel casting tray with the combs in place and allow it to solidify for at least 30 minutes at room temperature.[2]

-

-

Prepare the Samples:

-

Mix your DNA samples and DNA ladder with the 6X Orange G loading dye in a 5:1 ratio (e.g., 5 µL of DNA sample with 1 µL of 6X loading dye).[2]

-

-

Load and Run the Gel:

-

Once the gel has solidified, carefully remove the combs.

-

Place the gel in the electrophoresis tank and add 1X running buffer until the gel is submerged.[2]

-

Carefully load the prepared DNA samples and ladder into the wells of the gel.

-

Connect the electrophoresis tank to the power supply and apply the appropriate voltage.

-

-

Visualize the Results:

-

Monitor the migration of the orange dye front.

-

When the dye has migrated to the desired distance, turn off the power supply and disconnect the leads.

-

Carefully remove the gel from the tank.

-

If required, stain the gel with a nucleic acid stain (e.g., ethidium bromide or a safer alternative like SYBR® Safe) according to the manufacturer's instructions to visualize the DNA bands.[2][9]

-

3. Mandatory Visualizations

Caption: Workflow for Gel Electrophoresis using Orange G Tracking Dye.

Caption: Components of Orange G Loading Dye and Their Functions.

References

- 1. laboratorynotes.com [laboratorynotes.com]

- 2. benchchem.com [benchchem.com]

- 3. thomassci.com [thomassci.com]

- 4. Loading Dye in Gel Electrophoresis | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. This compound Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. researchgate.net [researchgate.net]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. DNA Electrophoresis Using Thiazole Orange Instead of Ethidium Bromide or Alternative Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

Staining procedure for collagen fibers in tissue sections using Acid Orange 116.

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides detailed application notes and protocols for the histological staining of collagen fibers in tissue sections. While there is no established and validated protocol for the use of Acid Orange 116 for collagen staining in the scientific literature, this document puts forth a theoretical protocol based on the general principles of trichrome staining. For a reliable and well-established method, the detailed protocol for Picrosirius Red staining is also provided. These protocols are intended for use by qualified personnel in a laboratory setting.

Section 1: Theoretical Staining Protocol Using this compound

Disclaimer: The following protocol is a theoretical application of this compound for collagen staining, based on the principles of trichrome staining. It has not been validated and may require significant optimization.

Principle

Acid dyes, such as this compound, are anionic and bind to cationic components in tissue, primarily the amino groups of proteins.[1] In trichrome staining, a combination of acid dyes of different molecular weights and a polyacid (e.g., phosphomolybdic or phosphotungstic acid) are used to sequentially stain different tissue components in contrasting colors.[2][3] This theoretical protocol suggests using this compound as the primary stain for collagen, with a counterstain for other tissue elements.

Reagents

| Reagent | Preparation |

| This compound Staining Solution (0.5% w/v) | Dissolve 0.5 g of this compound (CAS 12220-10-9) in 100 mL of 1% acetic acid solution. |

| Weigert's Iron Hematoxylin | Prepare fresh by mixing equal parts of Solution A (1% hematoxylin in 95% ethanol) and Solution B (4% ferric chloride in distilled water with 1% HCl). |

| Phosphomolybdic Acid Solution (1% w/v) | Dissolve 1 g of phosphomolybdic acid in 100 mL of distilled water. |

| Methyl Blue Counterstain (1% w/v) | Dissolve 1 g of Methyl Blue in 100 mL of 1% acetic acid solution. |

| 1% Acetic Acid Solution | Add 1 mL of glacial acetic acid to 99 mL of distilled water. |

Experimental Protocol

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Rehydrate through graded alcohols: 100% ethanol (2 changes, 3 minutes each), 95% ethanol (3 minutes), 70% ethanol (3 minutes).

-

Rinse in running tap water.

-

-

Nuclear Staining:

-

Stain in freshly prepared Weigert's Iron Hematoxylin for 10 minutes.

-

Wash in running tap water for 10 minutes.

-

Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) for a few seconds to remove background staining.

-

Wash in running tap water.

-

"Blue" the nuclei in Scott's tap water substitute or a weak alkaline solution.

-

Wash in running tap water.

-

-

Collagen Staining:

-